molecular formula C7H7BrClNO2S B13302921 5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide

Cat. No.: B13302921
M. Wt: 284.56 g/mol
InChI Key: LGJQTKJMSRXLJA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, followed by hydrolysis to obtain 5-bromo-2-chlorobenzoic acid . The sulfonamide group is then introduced through a reaction with methylamine under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using practical processes. For example, a key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, can be synthesized from dimethyl terephthalate through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted sulfonamide, while oxidation can produce sulfonic acids.

Scientific Research Applications

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms along with a sulfonamide group

Properties

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

IUPAC Name

5-bromo-2-chloro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3

InChI Key

LGJQTKJMSRXLJA-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

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